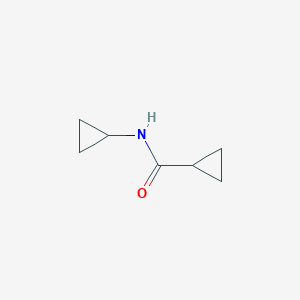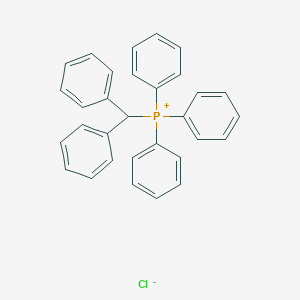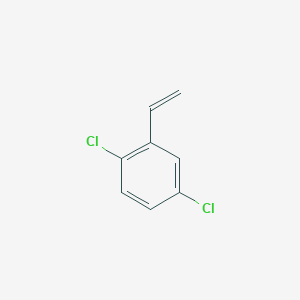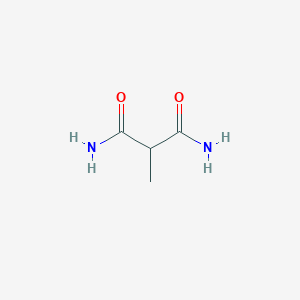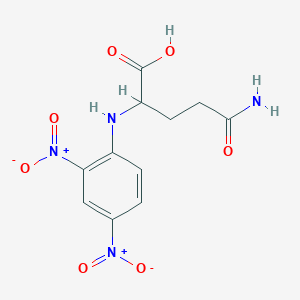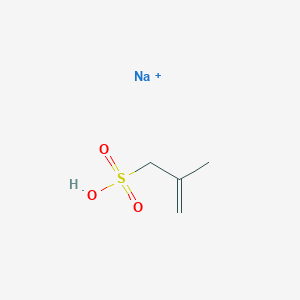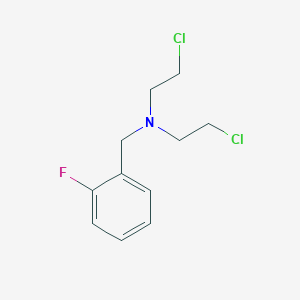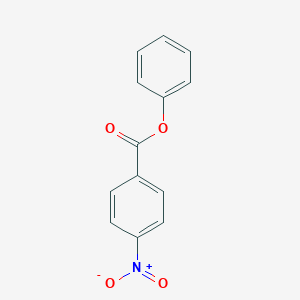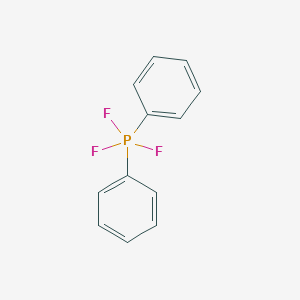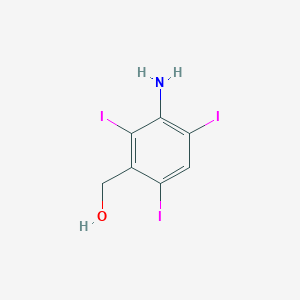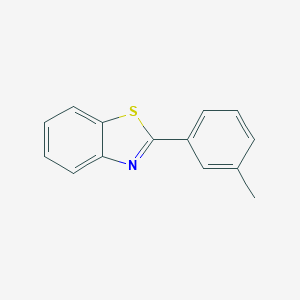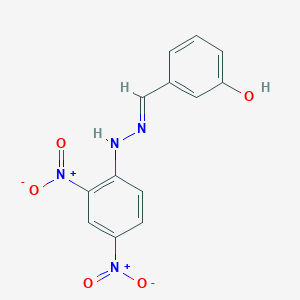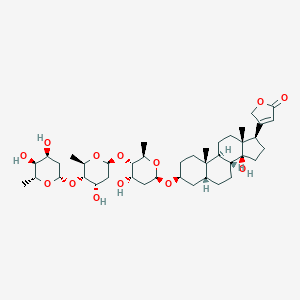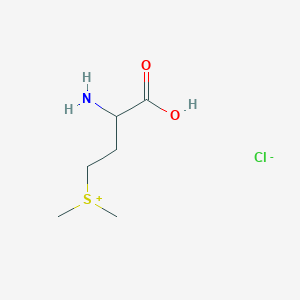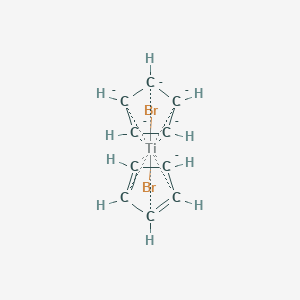
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can activate certain functional groups and facilitate various chemical reactions. It has been shown to be highly effective in promoting the Diels-Alder reaction, which is a key step in the synthesis of many complex organic molecules.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium. However, it has been shown to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is its high catalytic activity, which makes it an ideal reagent for various chemical reactions. It is also relatively easy to synthesize and has been shown to be effective in promoting reactions in both organic and inorganic chemistry. However, one of the main limitations is its high reactivity, which can make it difficult to control in certain reactions. It is also relatively expensive and may not be suitable for large-scale industrial applications.
Direcciones Futuras
There are several potential future directions for research on Cyclopenta-1,3-diene;cyclopentane;dibromotitanium. One area of interest is in the development of new synthetic methods that can produce this compound in a more efficient and cost-effective manner. Another area of interest is in the development of new applications for this compound, such as in the synthesis of new pharmaceuticals or materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Métodos De Síntesis
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium can be synthesized using various methods, including the reaction of cyclopentadiene with titanium tetrachloride in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of cyclopentadiene with titanium tetrachloride in the presence of a reducing agent such as sodium borohydride. Both methods have been shown to be effective in producing Cyclopenta-1,3-diene;cyclopentane;dibromotitanium in high yields.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of organic synthesis, where it has been used as a catalyst in various reactions such as the Diels-Alder reaction. It has also been studied for its potential use in the synthesis of complex organic molecules and as a reagent in the preparation of functionalized cyclopentanes.
Propiedades
Número CAS |
1293-73-8 |
|---|---|
Nombre del producto |
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium |
Fórmula molecular |
C10H10Br2Ti-6 |
Peso molecular |
337.86 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;dibromotitanium |
InChI |
InChI=1S/2C5H5.2BrH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |
Clave InChI |
LUSNBRYWOSDOGM-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti](Br)Br |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ti](Br)Br |
Sinónimos |
(C2H5)2TiBr2 titanocene dibromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



